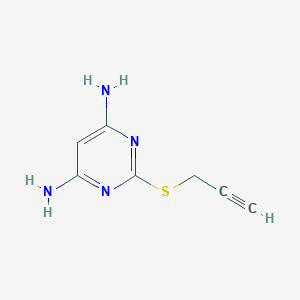

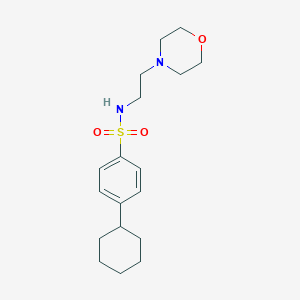

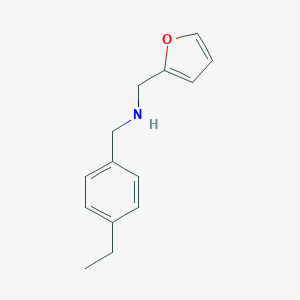

![molecular formula C12H14F3N3O B359544 {4-[4-(三氟乙酰)哌嗪-1-基]苯胺} CAS No. 193903-35-4](/img/structure/B359544.png)

{4-[4-(三氟乙酰)哌嗪-1-基]苯胺}

描述

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, also known as 4-TFAP, is a trifluoroacetylated piperazine derivative that has recently gained attention due to its potential applications in scientific research. 4-TFAP is a versatile molecule that can be used in a variety of applications, including drug synthesis, chemical synthesis, and biochemistry.

科学研究应用

抗癌活性

一系列 1,2,4-三嗪衍生物(包括与哌嗪酰胺部分相关的分子)已证明具有潜在的抗癌活性。具体来说,某些化合物对乳腺癌细胞表现出有希望的抗增殖作用,突出了它们作为抗癌剂的潜力 (Yurttaş、Demirayak、Ilgın 和 Atlı,2014)。此外,合成了以 6-(4-苯基-哌嗪-1-基)吡啶-3-胺为起始物的 novel Mannich 碱,其改性化合物对前列腺癌细胞系表现出中等的细胞毒活性 (Demirci 和 Demirbas,2019)。

分子结构分析

对结合了吡唑/哌啶/苯胺部分的 s-三嗪衍生物的分子结构进行了研究。该研究包括 X 射线晶体学、Hirshfeld 和 DFT 计算,以分析分子间相互作用并预测电子性质 (Shawish 等,2021)。此外,4-(4-乙酰苯基)哌嗪-1-鎓 2-氨基-4-硝基苯甲酸盐的晶体学揭示了具有独特堆积特征的两种多晶型物,提供了对这些化合物稳定性和相互作用的见解 (Jotani、Wardell 和 Tiekink,2018)。

抗菌活性

已经合成了一些 1,2,4-三唑衍生物,包括衍生自哌嗪的那些,并筛选了它们的抗菌活性。这些化合物对各种微生物表现出良好至中等的活性,展示了它们在抗菌应用中的潜力 (Bektaş 等,2007)。

生物活性和合成

已经合成了各种哌嗪衍生物并评估了其不同的生物活性。例如,具有哌嗪的新型酚类 Mannich 碱在细胞毒性/抗癌和碳酸酐酶抑制方面显示出潜力 (Gul 等,2019)。此外,具有胺末端基团(包括甲基哌嗪)的磷树枝状大分子表现出低细胞毒性并且能够与 DNA 相互作用,使其成为转染实验的潜在试剂 (Padié 等,2009)。

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various receptors and enzymes . For instance, piperazine derivatives have been associated with analgesic potential and antidepressant activity

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . The specific interactions and resulting changes would depend on the nature of the target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

For instance, some piperazine derivatives have been linked to pain modulation pathways and neurotransmitter regulation pathways

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics.

Result of Action

Similar compounds have been reported to exert various effects, such as analgesic efficacy and antidepressant activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

属性

IUPAC Name |

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCBSFYZDCKDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

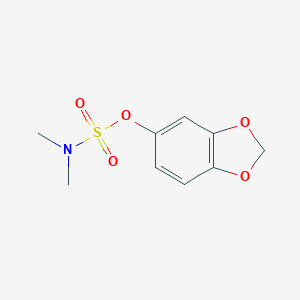

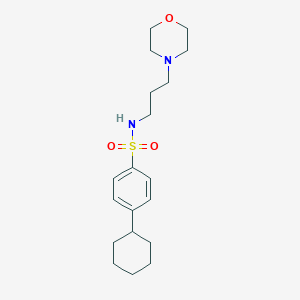

![4-({4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B359466.png)

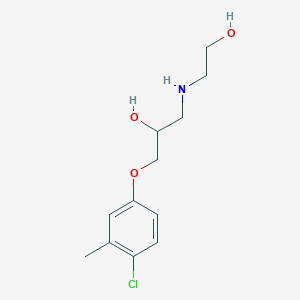

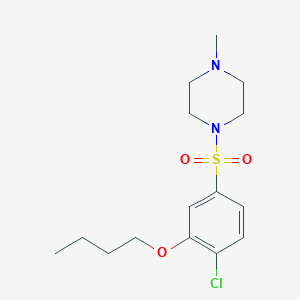

![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)

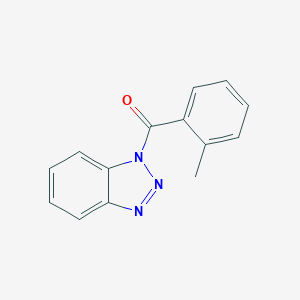

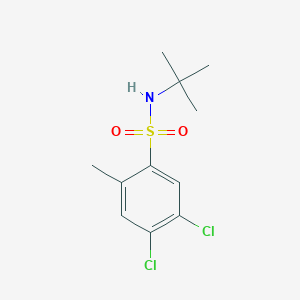

![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)

![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)

![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)